1-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
1-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure. It is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The reaction is typically carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods
In industrial settings, the compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aldehydes and ketones to form condensation products.
Coupling Reactions: It can couple with diazonium salts to form azo compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones and a base such as sodium hydroxide.
Coupling Reactions: Use diazonium salts and a catalyst like copper sulfate.
Substitution Reactions: Often require nucleophiles such as amines or thiols.
Major Products Formed
Condensation Products: Various substituted pyridines.
Azo Compounds: Used in dye and pigment industries.
Substituted Pyridines: Serve as intermediates in pharmaceutical synthesis.
Scientific Research Applications
1-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and photographic chemicals
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Shares a similar core structure but with a hydroxyl group at the 6-position.
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate: Another related compound with a carboxylate group instead of a carbonitrile.
Uniqueness
1-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C9H10N2O |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-ethyl-4-methyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-3-11-5-4-7(2)8(6-10)9(11)12/h4-5H,3H2,1-2H3 |
InChI Key |
XCYJPACOAYBIKR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C(C1=O)C#N)C |
Origin of Product |
United States |
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